molecular formula C24H21Cl2FN4OS B4300513 5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE

5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE

Cat. No.: B4300513
M. Wt: 503.4 g/mol
InChI Key: PMCCWEPJGLQDJM-RGVIXBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE” is a synthetic organic molecule that features a combination of pyrazole, thiazolidinone, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE” typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a diketone or β-keto ester.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Thiazolidinone Ring: This step involves the cyclization of a thiourea derivative with an α-halo ketone.

    Final Coupling Reaction: The final step involves the coupling of the pyrazole and thiazolidinone intermediates under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE” can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE
  • 5-{[1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
  • 5-{[1-(2,4-dichlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural motifs, which may confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

(5Z)-5-[[1-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)pyrazol-4-yl]methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2FN4OS/c1-3-28-24-31(4-2)23(32)21(33-24)11-17-14-30(13-16-5-8-18(25)12-20(16)26)29-22(17)15-6-9-19(27)10-7-15/h5-12,14H,3-4,13H2,1-2H3/b21-11-,28-24?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCCWEPJGLQDJM-RGVIXBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)CC4=C(C=C(C=C4)Cl)Cl)S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)CC4=C(C=C(C=C4)Cl)Cl)/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
Reactant of Route 2
5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
Reactant of Route 3
5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
Reactant of Route 5
5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
Reactant of Route 6
5-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-ETHYL-2-(ETHYLIMINO)-1,3-THIAZOLAN-4-ONE

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